N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
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Overview
Description
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides. This compound is characterized by a cyclohexyl group attached to a propanamide backbone, which is further substituted with a furan ring bearing a 3,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3,4-dimethylphenyl group:
Formation of the propanamide backbone: The propanamide backbone is formed by reacting the furan derivative with a suitable amine, such as cyclohexylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with different substituents on the benzene ring.
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]acetamide: Similar structure but with an acetamide backbone instead of propanamide.
Uniqueness
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27NO2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H27NO2/c1-15-8-9-17(14-16(15)2)20-12-10-19(24-20)11-13-21(23)22-18-6-4-3-5-7-18/h8-10,12,14,18H,3-7,11,13H2,1-2H3,(H,22,23) |
InChI Key |
FEDPTPPRXOYEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3CCCCC3)C |
Origin of Product |
United States |
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